Cas no 2877641-36-4 (N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide)

N-{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide is a specialized organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a piperidine-linked methanesulfonamide moiety at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound's sulfonamide functionality may contribute to its potential as an intermediate in pharmaceutical or agrochemical applications, particularly in the development of biologically active molecules. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for medicinal chemistry research and targeted drug design. The presence of both electron-withdrawing and electron-donating groups offers tunable reactivity for further derivatization.
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide structure
2877641-36-4 structure
Product Name:N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
CAS No:2877641-36-4
MF:C16H18F3N3O2S
MW:373.393232822418
CID:5328014
PubChem ID:165435541
Update Time:2025-06-09

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2877641-36-4
    • F6743-8638
    • AKOS040861931
    • N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
    • N-[1-[7-(Trifluoromethyl)-4-quinolinyl]-4-piperidinyl]methanesulfonamide
    • Inchi: 1S/C16H18F3N3O2S/c1-25(23,24)21-12-5-8-22(9-6-12)15-4-7-20-14-10-11(16(17,18)19)2-3-13(14)15/h2-4,7,10,12,21H,5-6,8-9H2,1H3
    • InChI Key: XQZHREWWSQSNHS-UHFFFAOYSA-N
    • SMILES: CS(NC1CCN(C2C3C(N=CC=2)=CC(C(F)(F)F)=CC=3)CC1)(=O)=O

Computed Properties

  • Exact Mass: 373.10718249g/mol
  • Monoisotopic Mass: 373.10718249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 70.7Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 509.0±60.0 °C(Predicted)
  • pka: 10.36±0.20(Predicted)

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6743-8638-2μmol
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
2μmol
$85.5 2023-09-07
Life Chemicals
F6743-8638-5μmol
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6743-8638-10μmol
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6743-8638-20μmol
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
20μmol
$118.5 2023-09-07
Life Chemicals
F6743-8638-1mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
1mg
$81.0 2023-09-07
Life Chemicals
F6743-8638-2mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
2mg
$88.5 2023-09-07
Life Chemicals
F6743-8638-3mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
3mg
$94.5 2023-09-07
Life Chemicals
F6743-8638-4mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
4mg
$99.0 2023-09-07
Life Chemicals
F6743-8638-5mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
5mg
$103.5 2023-09-07
Life Chemicals
F6743-8638-10mg
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide
2877641-36-4
10mg
$118.5 2023-09-07

Additional information on N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide (CAS No. 2877641-36-4): An Overview

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide (CAS No. 2877641-36-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the quinoline family and features a trifluoromethyl group and a piperidine ring, which contribute to its unique pharmacological properties.

The chemical structure of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide is characterized by a quinoline core with a trifluoromethyl substituent at the 7-position and a piperidine ring at the 4-position. The methanesulfonamide group attached to the piperidine ring further enhances its biological activity. This intricate structure has been the subject of numerous studies aimed at elucidating its mechanism of action and potential therapeutic uses.

Recent research has highlighted the potential of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide has also been investigated for its ability to modulate other biological targets. Research has demonstrated that it can interact with G protein-coupled receptors (GPCRs), which are important targets for drug discovery due to their involvement in a wide range of physiological processes. The ability to modulate GPCRs opens up new avenues for the development of drugs targeting neurological and psychiatric disorders.

The pharmacokinetic properties of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Its oral bioavailability and stability in biological systems suggest that it could be administered in various forms, including tablets and capsules, making it suitable for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide in treating specific diseases. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical investigations, including phase II and III trials, to confirm its potential as a novel therapeutic agent.

The synthesis of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. Chemists have developed various synthetic routes to produce this compound efficiently, including methods that utilize transition metal-catalyzed reactions and multistep sequences involving functional group transformations. The ability to synthesize this compound on a large scale is essential for its commercialization as a pharmaceutical product.

In conclusion, N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanesulfonamide (CAS No. 2877641-36-4) represents an exciting advancement in the field of medicinal chemistry. Its unique chemical structure and multifaceted biological activities make it a valuable candidate for the development of novel therapies targeting various diseases. Ongoing research and clinical trials will continue to shed light on its full potential as a therapeutic agent, contributing to advancements in healthcare and patient outcomes.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd